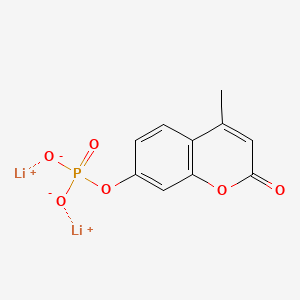
dilithium;(4-methyl-2-oxochromen-7-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject for research and development.
Preparation Methods
The synthesis of compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” involves several synthetic routes and reaction conditions. The preparation methods can be broadly categorized into laboratory-scale synthesis and industrial production methods.
Laboratory-Scale Synthesis:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels. The use of solvents and catalysts is crucial to facilitate the reactions and achieve the desired product.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of compound “this compound” involves scaling up the laboratory methods to produce larger quantities. This requires optimization of reaction conditions to ensure consistency and efficiency.
Process Optimization: Techniques such as continuous flow reactors and automated systems are employed to enhance the production process. Quality control measures are implemented to maintain the purity and quality of the compound.
Chemical Reactions Analysis
Compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process leads to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced products.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” has a wide range of scientific research applications across various fields.
Chemistry:
Catalysis: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the development of advanced materials with unique properties.
Biology:
Biochemical Studies: The compound is used to study biochemical pathways and interactions within cells.
Molecular Biology: It serves as a tool for investigating molecular mechanisms and genetic processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Diagnostics: It is used in diagnostic assays to detect specific biomarkers.
Industry:
Manufacturing: The compound is utilized in the production of various industrial products, including polymers and coatings.
Environmental Applications: It is applied in environmental remediation processes to remove contaminants.
Mechanism of Action
The mechanism of action of compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved:
- The compound influences signaling pathways and biochemical processes within cells, resulting in its observed effects.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in its reactivity and applications.
Compound B: Exhibits similar biological activity but has distinct chemical properties.
Uniqueness:
- Compound “dilithium;(4-methyl-2-oxochromen-7-yl) phosphate” stands out due to its specific combination of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
dilithium;(4-methyl-2-oxochromen-7-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Li/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;/h2-5H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYWUWHQGOCFJJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Li2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
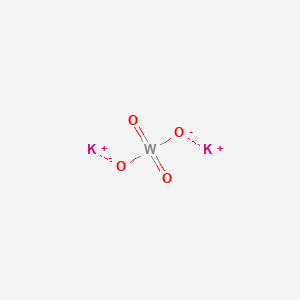
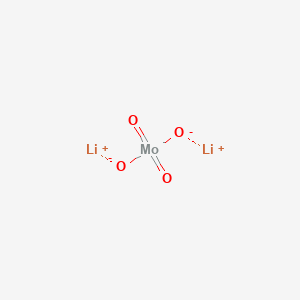
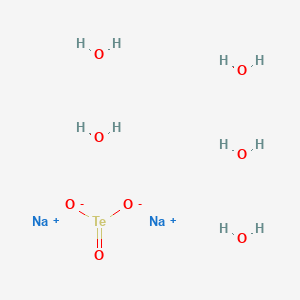
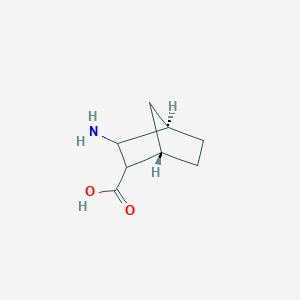
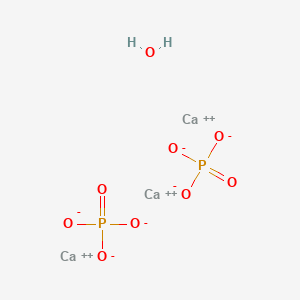
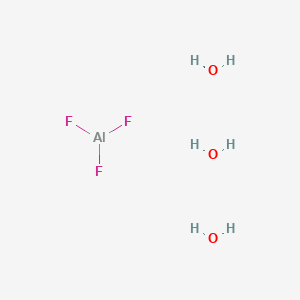
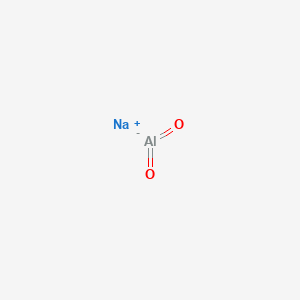
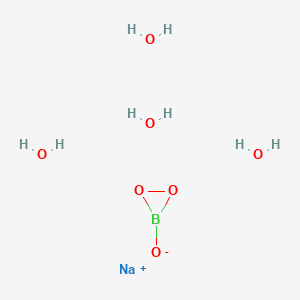
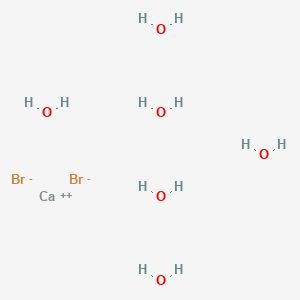
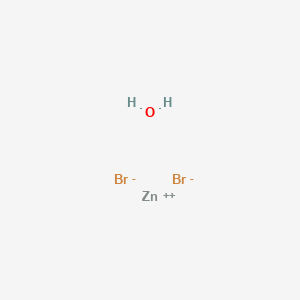
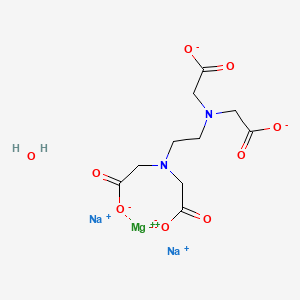
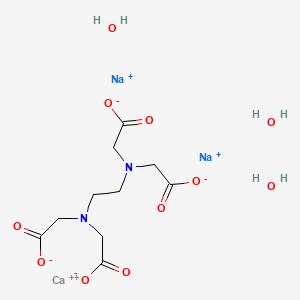
![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)
